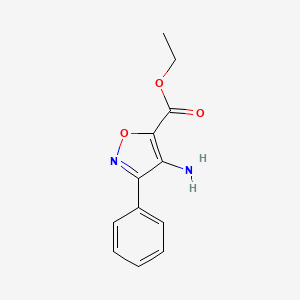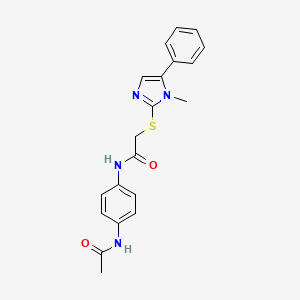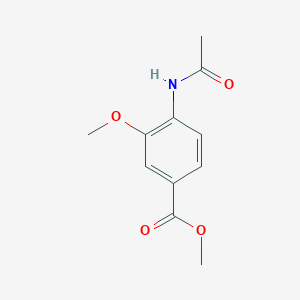
3-(Dimethylamino)cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It exists in different forms such as hydrochloride and has different isomers like trans-3-(dimethylamino)cyclobutan-1-ol and cis-3-(dimethylamino)cyclobutan-1-ol .
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The molecular weight is approximately 115.17 g/mol .Physical And Chemical Properties Analysis
3-(Dimethylamino)cyclobutan-1-ol is a powder with a molecular weight of 115.17 g/mol . The compound’s density is predicted to be approximately 1.00±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Kinetic and Thermodynamic Acidities
Cyclobutane derivatives, including those with dimethylamino groups, play a crucial role in studying the effects of antiaromaticity on kinetic and thermodynamic acidities. For example, pentacarbonyl[(3-diethylamino-2,4-dimethyl)cyclobut-2-ene-1-ylidene]chromium and its derivatives exhibit significant insights into the influence of antiaromatic conjugate anions on deprotonation rates and pKa values, providing valuable information on the stability and reactivity of such complexes (Bernasconi, Ruddat, Wenzel, & Fischer, 2004).
Novel Synthetic Pathways
Research into cyclobutane derivatives has uncovered novel synthetic pathways, enabling the creation of complex molecular architectures. For instance, the stereoconvergent transformation of 1,2a-disubstituted 1,2,2a,8b-tetrahydro-3H-benzo[b]cyclobuta[d]pyran-3-ones into dibenzofuran derivatives illustrates advanced synthetic techniques for constructing biologically relevant molecules (Yamashita, Inaba, Nagahama, Shimizu, Kosaka, Kawasaki, & Ohta, 2005).
Molecular Engineering for Enantioselective Catalysis
Cyclobutane derivatives are instrumental in molecular engineering efforts aimed at improving the enantioselectivity of catalytic reactions. A notable example is the engineering of a carbonyl reductase to enhance the production of chiral γ-amino alcohols, crucial intermediates for synthesizing antidepressants. This research highlights the potential of cyclobutane-based molecules in biocatalysis and drug synthesis (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).
Structural and Electronic Effects
Studies on cyclobutane derivatives, such as 1,1-dimethylcyclobutane, offer insights into the structural and electronic effects influencing the stability and reactivity of these compounds. The examination of the gem-dimethyl effect on cyclization reactions and the corresponding strain energy calculations provide a deeper understanding of the factors that govern the formation and behavior of cyclobutane rings (Ringer & Magers, 2007).
Safety and Hazards
The safety information for 3-(Dimethylamino)cyclobutan-1-ol hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propiedades
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 |
Source


|
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)cyclobutan-1-ol | |
CAS RN |
905821-42-3 |
Source


|
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2773294.png)






![5-Phenylmethoxycarbonyl-2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2773304.png)

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2773306.png)
![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2773308.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2773309.png)
